[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate
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Overview
Description
[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features an indole core, which is a common structure in many biologically active molecules. The presence of functional groups such as acetyloxy, dimethylamino, methoxy, and nitro groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate typically involves multiple steps, starting from commercially available precursors
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The acetyloxy groups can be introduced by reacting the hydroxyl groups with acetic anhydride in the presence of a catalyst such as pyridine.
Alkylation: The dimethylamino group can be introduced through alkylation of the corresponding amine with dimethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate, chromium trioxide
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group
Oxidized derivatives: Formed through oxidation reactions
Substituted derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate is likely to involve interactions with specific molecular targets and pathways. The presence of the indole core suggests that it may interact with receptors or enzymes that recognize indole derivatives. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Tryptophan: An essential amino acid with an indole core.
Serotonin: A neurotransmitter derived from tryptophan with an indole core.
Uniqueness
[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetyloxy and nitro groups, along with the dimethylamino and methoxy groups, makes it a versatile compound for various chemical transformations and potential biological activities.
Properties
IUPAC Name |
[6-acetyloxy-2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methoxyphenyl)-3-nitroindol-7-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7/c1-15(28)33-14-20-22(34-16(2)29)11-10-19-23(20)26(17-6-8-18(32-5)9-7-17)21(12-13-25(3)4)24(19)27(30)31/h6-13H,14H2,1-5H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRTVMBPWGTCP-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC2=C1N(C(=C2[N+](=O)[O-])C=CN(C)C)C3=CC=C(C=C3)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC2=C1N(C(=C2[N+](=O)[O-])/C=C/N(C)C)C3=CC=C(C=C3)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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